![molecular formula C17H14ClN3O2S B2449583 2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 392244-87-0](/img/structure/B2449583.png)
2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced through nucleophilic substitution reactions using chlorophenol and suitable leaving groups.
Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate compounds with acetic anhydride or acetyl chloride under appropriate conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activities, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and biological studies.
Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases and conditions.
Industry: It can be used in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide can be compared with other similar compounds, such as:
2-(4-chlorophenoxy)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide: This compound has a similar structure but with a different substituent on the phenyl ring.
2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide: This compound has an oxadiazole ring instead of a thiadiazole ring.
2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-triazol-2-yl]acetamide: This compound has a triazole ring instead of a thiadiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-11-4-2-3-5-14(11)16-20-21-17(24-16)19-15(22)10-23-13-8-6-12(18)7-9-13/h2-9H,10H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQYUCIWNYCUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

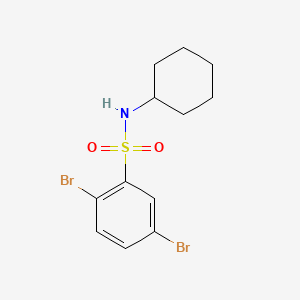
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2449505.png)
![2-{1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2449507.png)
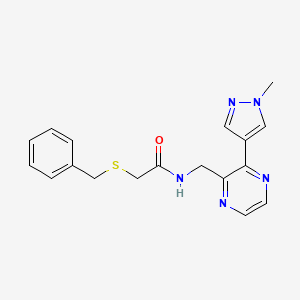
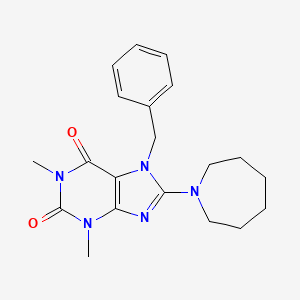
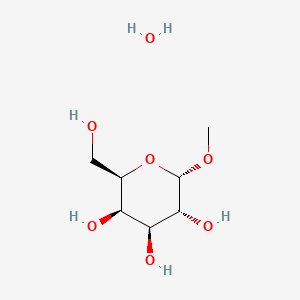
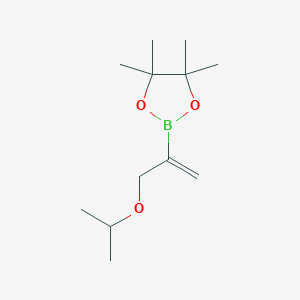
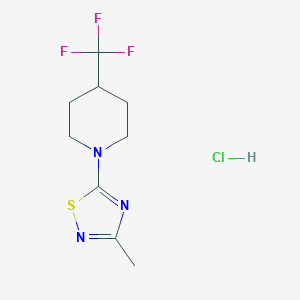
![N-(4-bromo-3-methylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2449516.png)

![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-3-carboxamide](/img/structure/B2449520.png)
![6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2449522.png)
![2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate](/img/structure/B2449523.png)
